molecular formula C8H4F3N3O2 B13150390 3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirene CAS No. 629646-13-5

3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirene

Cat. No.: B13150390
CAS No.: 629646-13-5
M. Wt: 231.13 g/mol
InChI Key: HTUPBHLGUBTRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group. Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to ultraviolet light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

    Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor, such as a hydrazone, with a halogenating agent like iodine or bromine.

    Introduction of the nitrophenyl group: This step may involve the nitration of a phenyl group followed by its attachment to the diazirine ring.

    Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine can undergo various chemical reactions, including:

    Photolysis: Exposure to ultraviolet light generates reactive carbenes.

    Substitution Reactions: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.

Common Reagents and Conditions

    Photolysis: Ultraviolet light sources.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products

    Photolysis: Reactive carbenes that can form covalent bonds with nearby molecules.

    Substitution: Various substituted nitrophenyl derivatives.

    Reduction: Aminophenyl derivatives.

Scientific Research Applications

3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research due to its ability to form reactive carbenes. Applications include:

    Chemistry: Used in photoaffinity labeling to study molecular interactions.

    Biology: Helps in identifying binding sites of biomolecules.

    Medicine: Used in drug discovery to identify target proteins.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action involves the generation of reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it useful for studying molecular interactions and identifying binding sites.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-3-(trifluoromethyl)-3H-diazirine: Lacks the nitro group, making it less reactive in certain substitution reactions.

    3-(4-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with the nitro group in a different position, affecting its reactivity and binding properties.

Uniqueness

3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of interactions it can participate in. This makes it particularly useful for certain types of photoaffinity labeling experiments.

Properties

IUPAC Name

3-(3-nitrophenyl)-3-(trifluoromethyl)diazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)7(12-13-7)5-2-1-3-6(4-5)14(15)16/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUPBHLGUBTRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20804087
Record name 3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20804087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629646-13-5
Record name 3-(3-Nitrophenyl)-3-(trifluoromethyl)-3H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20804087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.